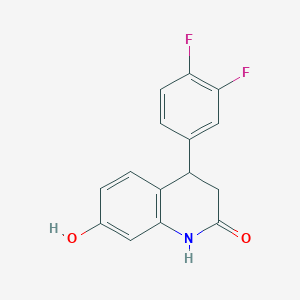
4-(3,4-difluorophenyl)-7-hydroxy-3,4-dihydroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Difluorophenyl)-7-hydroxy-3,4-dihydro-2(1H)-quinolinone is a chemical compound that belongs to the class of quinolinones Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-difluorophenyl)-7-hydroxy-3,4-dihydro-2(1H)-quinolinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-difluoroaniline and a suitable quinoline derivative.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 3,4-difluoroaniline with a quinoline derivative under controlled conditions. This reaction may require the use of a catalyst and specific solvents to facilitate the process.
Cyclization: The intermediate undergoes cyclization to form the quinolinone core structure. This step often involves heating and the use of acidic or basic conditions to promote ring closure.
Hydroxylation: The final step involves the introduction of the hydroxy group at the 7th position of the quinolinone ring. This can be achieved through various hydroxylation methods, including the use of oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of 4-(3,4-difluorophenyl)-7-hydroxy-3,4-dihydro-2(1H)-quinolinone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-Difluorophenyl)-7-hydroxy-3,4-dihydro-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to modify the quinolinone ring or the difluorophenyl group.
Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the difluorophenyl ring.
Applications De Recherche Scientifique
4-(3,4-Difluorophenyl)-7-hydroxy-3,4-dihydro-2(1H)-quinolinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound is utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(3,4-difluorophenyl)-7-hydroxy-3,4-dihydro-2(1H)-quinolinone involves its interaction with specific molecular targets. The hydroxy group and the quinolinone core play crucial roles in binding to enzymes or receptors, modulating their activity. The difluorophenyl group enhances the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3,4-Difluorophenyl)-3,4-dihydro-2(1H)-quinolinone: Lacks the hydroxy group, which may affect its biological activity.
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Lacks the difluorophenyl group, which may influence its stability and bioavailability.
4-Phenyl-7-hydroxy-3,4-dihydro-2(1H)-quinolinone: Contains a phenyl group instead of a difluorophenyl group, which may alter its chemical properties.
Uniqueness
4-(3,4-Difluorophenyl)-7-hydroxy-3,4-dihydro-2(1H)-quinolinone is unique due to the presence of both the difluorophenyl group and the hydroxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H11F2NO2 |
|---|---|
Poids moléculaire |
275.25 g/mol |
Nom IUPAC |
4-(3,4-difluorophenyl)-7-hydroxy-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C15H11F2NO2/c16-12-4-1-8(5-13(12)17)11-7-15(20)18-14-6-9(19)2-3-10(11)14/h1-6,11,19H,7H2,(H,18,20) |
Clé InChI |
JGWUEVJPJFOLIG-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C(C=C(C=C2)O)NC1=O)C3=CC(=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B14943570.png)
![1-Ethanone, 1-[5-acetyl-6-(2-thienyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]-](/img/structure/B14943581.png)
![Ethyl 5-{1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14943592.png)
![N-(3-methoxybenzyl)-5-{[4-(pyridin-4-yl)-1H-pyrazol-1-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B14943595.png)
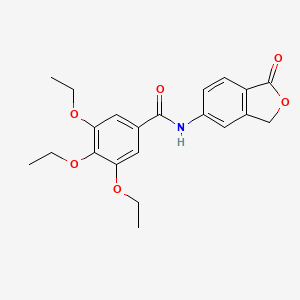
![(2-Bromo-3,4,5-trimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14943611.png)
![3-(3-bromo-4-fluorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943613.png)
![N-[3-(2-pyridin-4-ylethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14943618.png)
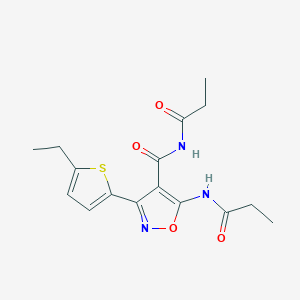
![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14943634.png)
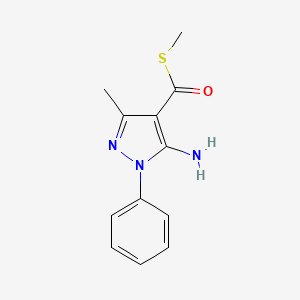
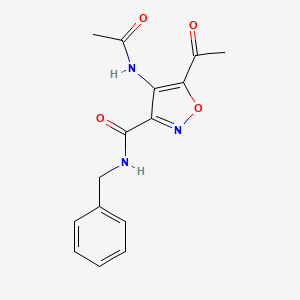
![2-(diethylamino)ethyl 4-{[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate](/img/structure/B14943653.png)
![2-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-4-chlorophenol](/img/structure/B14943662.png)
